molecular formula C8H13NO3 B3175006 2-Cyclopropyl-2-acetamidopropanoic acid CAS No. 95525-82-9

2-Cyclopropyl-2-acetamidopropanoic acid

Cat. No. B3175006
CAS RN: 95525-82-9
M. Wt: 171.19 g/mol
InChI Key: VWQKLKHJGPCATE-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-acetamidopropanoic acid, also known as CPP-115, is a chemical compound with the molecular formula C8H13NO3 . It has a molecular weight of 171.19 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO3/c1-5(10)9-8(2,7(11)12)6-3-4-6/h6H,3-4H2,1-2H3,(H,9,10)(H,11,12) . This compound contains a cyclopropyl group, an acetamide group, and a propanoic acid group .


Physical And Chemical Properties Analysis

This compound is a white to off-white powder. It has a molecular weight of 171.2 g/mol .

Scientific Research Applications

Cyclopropane Derivatives in Drug Development

Cyclopropane derivatives have garnered interest in drug development due to their unique structural properties, which impart distinct pharmacological activities. For instance, the review on cyclopropane-containing analogs of pharmacologically active compounds emphasizes the cyclopropane fragment's role in increasing the metabolic stability of target structures and extending their therapeutic action (Novakov et al., 2018). This suggests that 2-Cyclopropyl-2-acetamidopropanoic acid could be explored for similar benefits in enhancing drug efficacy and stability.

Cyclopropanation Reactions in Synthetic Chemistry

Cyclopropanation reactions play a crucial role in synthetic chemistry, enabling the construction of complex molecular architectures. The review article on [2+1]-Type Cyclopropanation Reactions outlines recent advancements in methodologies for cyclopropanation, highlighting the significance of these reactions in the synthesis of cyclopropane-containing compounds (Kamimura, 2014). This indicates that this compound could serve as a key intermediate in the synthesis of complex molecules for pharmaceutical and material science applications.

Oxyfunctionalization of Cyclopropane Derivatives

The oxyfunctionalization of cyclopropane derivatives is a direct approach to accessing carbonylcyclopropanes, which are valuable in synthetic organic chemistry. A review on this topic presents various oxidants and catalytic systems for the oxidation of cyclopropane-containing compounds, demonstrating the versatility of these reactions in generating cyclopropylketones (Sedenkova et al., 2018). This suggests potential research avenues for this compound in the development of novel synthetic routes and the exploration of its reactivity patterns.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-acetamidopropanoic acid is not explicitly mentioned in the available resources .

Safety and Hazards

The safety information for 2-Cyclopropyl-2-acetamidopropanoic acid indicates that it has the GHS07 signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Future Directions

While specific future directions for 2-Cyclopropyl-2-acetamidopropanoic acid are not available, research into cyclopropane-containing compounds continues to be an active area of study due to their potential applications in various fields .

properties

IUPAC Name

2-acetamido-2-cyclopropylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-5(10)9-8(2,7(11)12)6-3-4-6/h6H,3-4H2,1-2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQKLKHJGPCATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C1CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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